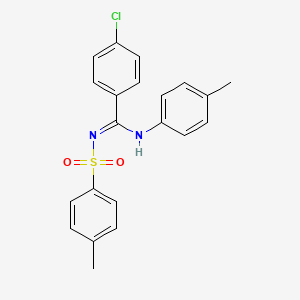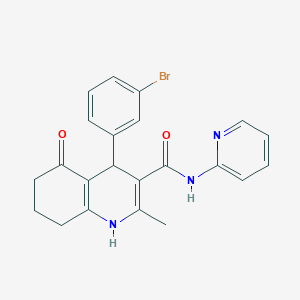![molecular formula C21H20N2O4 B11650576 Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11650576.png)
Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}quinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}quinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with an ethoxycarbonyl group and an amino group linked to a phenyl ring. The presence of these functional groups imparts significant chemical reactivity and potential biological activity, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, which can be achieved through the Skraup synthesis. This involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Following the formation of the quinoline core, the next step involves the introduction of the ethoxycarbonyl group. This can be done through an esterification reaction using ethyl chloroformate in the presence of a base such as triethylamine. The amino group is then introduced via a nucleophilic substitution reaction, where the quinoline derivative reacts with 4-aminobenzoic acid under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management. Catalysts and solvents would be chosen to maximize the reaction rate and minimize by-products.
化学反応の分析
Types of Reactions
Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino-substituted quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}quinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline core’s ability to emit light upon excitation.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore structure.
作用機序
The mechanism by which Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}quinoline-3-carboxylate exerts its effects is largely dependent on its interaction with biological molecules. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The ethoxycarbonyl and amino groups enhance its binding affinity and specificity towards certain molecular targets.
類似化合物との比較
Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}quinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline-2-carboxylate: Lacks the ethoxycarbonyl and amino groups, resulting in different chemical reactivity and biological activity.
4-Hydroxyquinoline: Contains a hydroxyl group instead of the ethoxycarbonyl group, leading to different pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties not observed in other quinoline derivatives.
特性
分子式 |
C21H20N2O4 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC名 |
ethyl 4-(4-ethoxycarbonylanilino)quinoline-3-carboxylate |
InChI |
InChI=1S/C21H20N2O4/c1-3-26-20(24)14-9-11-15(12-10-14)23-19-16-7-5-6-8-18(16)22-13-17(19)21(25)27-4-2/h5-13H,3-4H2,1-2H3,(H,22,23) |
InChIキー |
WJKFVGHZOWDVLH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2E,5Z)-5-(2,4-difluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11650496.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(3-methylphenoxy)phenyl]-3-phenylpropanamide](/img/structure/B11650514.png)


![5-(4-chlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B11650540.png)
![(6Z)-6-{3-bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650546.png)
![3-benzylsulfanyl-7-(4-methoxyphenyl)-12,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11650552.png)
![2-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11650555.png)
![N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B11650558.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B11650560.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-nitrobenzamide](/img/structure/B11650563.png)
![1-ethyl-N-{(E)-[4-(3-methylbutoxy)phenyl]methylidene}-1H-benzimidazol-2-amine](/img/structure/B11650564.png)
